molecular formula C12H19N3 B3242294 4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine CAS No. 1507588-63-7

4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine

Cat. No. B3242294
CAS RN: 1507588-63-7
M. Wt: 205.3 g/mol
InChI Key: IHYHCFBFUDFOCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

The molecular structure of imidazo[1,5-a]pyridine involves a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has been used in a variety of chemical reactions, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Physical And Chemical Properties Analysis

Imidazo[1,5-a]pyridine is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .

Scientific Research Applications

Pharmacological Applications

Imidazo[1,5-a]pyridine derivatives, which include “4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine”, have shown significant pharmacological potential . They have been found to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .

Proton Pump Inhibitors

Proton pump inhibitors, which are used to reduce stomach acid and treat conditions like heartburn and ulcers, have been found in this chemical group .

Aromatase Inhibitors

Aromatase inhibitors, which are used in the treatment of breast cancer, have also been developed from this class of compounds .

Anti-Inflammatory Drugs

Imidazo[1,5-a]pyridine derivatives have been used to develop NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) .

Cancer Treatment

These compounds have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells . This makes them potential candidates for the development of new anti-cancer drugs.

Optoelectronic Devices

Imidazo[1,5-a]pyridine derivatives have shown great potential in several research areas, including materials science . Their unique chemical structure and optical behaviors make them suitable for use in optoelectronic devices .

Sensors

The versatility of these compounds also extends to the development of sensors . Their luminescent properties can be utilized in the creation of new sensing technologies .

Imaging

Imidazo[1,5-a]pyridine derivatives can be used as emitters for confocal microscopy and imaging . This can be particularly useful in medical and biological research.

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyridine derivatives is diverse, as they show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Imidazole has become an important synthon in the development of new drugs . Given the broad range of chemical and biological properties of imidazo[1,5-a]pyridine, it is expected that this compound will continue to be a subject of intense research in the future .

properties

IUPAC Name

3-piperidin-4-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-2-8-15-11(3-1)9-14-12(15)10-4-6-13-7-5-10/h9-10,13H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYHCFBFUDFOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CN=C2C3CCNCC3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1507588-63-7
Record name 4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine
Reactant of Route 2
4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine
Reactant of Route 3
4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine
Reactant of Route 4
4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine
Reactant of Route 5
4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine
Reactant of Route 6
4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.